(3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride
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Overview
Description
(3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a 2-methylphenyl group attached to the third carbon of the propanoic acid backbone, with an amino group at the same position, making it an important building block in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylbenzaldehyde.
Formation of Intermediate: The 2-methylbenzaldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the corresponding amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (3R)-enantiomer.
Hydrochloride Formation: Finally, the (3R)-3-Amino-3-(2-methylphenyl)propanoic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective and scalable chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
(3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Amino-3-phenylpropanoic acid: Lacks the methyl group on the phenyl ring, leading to different steric and electronic properties.
3-Amino-3-(4-methylphenyl)propanoic acid: The methyl group is positioned differently on the phenyl ring, affecting its reactivity and interactions.
Uniqueness
(3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochloride is unique due to its specific chiral configuration and the presence of the 2-methylphenyl group. This configuration can lead to distinct interactions with biological targets and different pharmacological effects compared to its analogs.
Properties
IUPAC Name |
(3R)-3-amino-3-(2-methylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZNGUGIWQZIPN-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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